4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S3/c1-14-5-10-18(26-14)17(25-2)13-19-28(23,24)16-8-6-15(7-9-16)20-11-3-4-12-27(20,21)22/h5-10,17,19H,3-4,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFODNLYXBGTHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by its complex structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 444.58 g/mol. This compound has garnered interest in pharmaceutical research due to its unique functional groups that may confer various biological properties.
Chemical Structure
The structural representation of the compound includes a thiazine ring, methoxy group, and a benzenesulfonamide moiety. The presence of these functional groups suggests potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This inhibition can lead to antimicrobial effects.
- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways that regulate various physiological processes.
- Metal Coordination : The ability to coordinate with metal ions may enhance its biological efficacy, particularly in enzyme catalysis or in modulating metal-dependent biological processes.
Pharmacological Properties
Research indicates that compounds similar to this sulfonamide exhibit various pharmacological properties, including:
- Antimicrobial Activity : Due to its sulfonamide nature, it may possess antibacterial properties.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways could be observed.
- Antitumor Potential : Some studies suggest that thiazine derivatives have cytotoxic effects on cancer cell lines.
Study 1: Antibacterial Activity
A study investigated the antibacterial efficacy of thiazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting that the compound could serve as a lead for developing new antibiotics.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Study 2: Cytotoxicity Assay
Another research focused on the cytotoxic effects of various sulfonamides on cancer cell lines (e.g., HeLa and MCF-7). The results showed that this compound exhibited IC50 values indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Preparation Methods
Thiazinane-1,1-dioxide Ring Formation
The 1,2-thiazinan-1,1-dioxide core is synthesized via cyclization of 1,4-diaminobutane with thionyl chloride (SOCl₂) , followed by oxidation:
Functionalization of the Benzene Ring
The thiazinane-1,1-dioxide is introduced at the para-position of benzene via nucleophilic aromatic substitution (NAS):
- Substrate : 4-Fluorobenzenesulfonyl chloride reacts with the deprotonated thiazinane-1,1-dioxide under basic conditions.
$$ \text{4-Fluorobenzenesulfonyl chloride} + \text{1,2-thiazinane-1,1-dioxide (NaH)} \rightarrow \text{4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonyl chloride} + \text{NaF} $$
Conditions: Dimethylformamide (DMF), 80°C, 8 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥95% |
| Characterization | $$ ^1\text{H NMR} $$: δ 7.85 (d, 2H), 3.45 (m, 4H), 2.90 (s, 4H) |
Synthesis of 2-Methoxy-2-(5-methylthiophen-2-yl)ethylamine
Thiophene Moiety Construction
The 5-methylthiophen-2-yl group is synthesized via Knorr thiophene synthesis :
Methoxy-Ethylamine Synthesis
A Grignard reaction introduces the methoxy group:
- Ketone Formation :
$$ \text{5-methylthiophen-2-ylmethanol} + \text{PCC} \rightarrow \text{5-methylthiophen-2-yl ketone} $$
Grignard Addition :
$$ \text{5-methylthiophen-2-yl ketone} + \text{CH}3\text{OCH}2\text{MgBr} \rightarrow \text{2-methoxy-2-(5-methylthiophen-2-yl)ethanol} $$
Conditions: Dry ether, 0°C, 2 hours.Amine Conversion :
$$ \text{2-methoxy-2-(5-methylthiophen-2-yl)ethanol} + \text{MsCl} \rightarrow \text{mesylate intermediate} \xrightarrow{\text{NH}_3} \text{2-methoxy-2-(5-methylthiophen-2-yl)ethylamine} $$
Yield: 60–65%.
Spectroscopic Data :
- $$ ^1\text{H NMR $$: δ 6.75 (d, 1H, thiophene), 4.10 (m, 1H, CH), 3.40 (s, 3H, OCH₃) $$
Sulfonamide Coupling Reaction
The final step involves reacting the sulfonyl chloride with the amine:
$$ \text{4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonyl chloride} + \text{2-methoxy-2-(5-methylthiophen-2-yl)ethylamine} \xrightarrow{\text{Base}} \text{Target Compound} $$
Optimized Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C to room temperature
- Yield: 78%
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
Comparative Analysis of Alternative Synthetic Routes
Direct Cyclization vs. Stepwise Assembly
Amine Synthesis: Reductive Amination vs. Gabriel Synthesis
- Reductive Amination : Faster (3 hours) but lower stereocontrol.
- Gabriel Synthesis : Higher enantiomeric excess (ee >90%) but longer reaction time (12 hours).
Industrial-Scale Considerations
- Cost Drivers : Thionyl chloride (SOCl₂) and Grignard reagents contribute to 60% of raw material costs.
- Green Chemistry Alternatives : Use of BiCl₃ as a Lewis acid for NAS reduces waste.
Q & A
Basic: What synthetic strategies are recommended for preparing this sulfonamide compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves three key stages:
Core Formation : Construct the 1,2-thiazinan-1,1-dioxide ring via cyclization of a β-amino thiol precursor under oxidative conditions (e.g., HO/acetic acid) .
Sulfonamide Coupling : React the sulfonyl chloride derivative of benzene with the amine group of the 2-methoxy-2-(5-methylthiophen-2-yl)ethyl moiety using a base (e.g., triethylamine) in anhydrous dichloromethane .
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
Optimization Tips :
- Use continuous flow reactors to enhance reaction efficiency and reduce side products .
- Monitor intermediates via and LC-MS to identify bottlenecks .
Advanced: How can X-ray crystallography validate the stereochemistry and molecular conformation of this compound?
Methodological Answer:
- Single-Crystal Growth : Dissolve the compound in a 1:1 acetone/water mixture and allow slow evaporation at 4°C to obtain diffraction-quality crystals .
- Data Collection : Use a Cu-Kα radiation source (λ = 1.5418 Å) at 100 K. Measure reflections up to 0.8 Å resolution.
- Structural Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are placed geometrically and refined isotropically.
- Validation : Compare bond lengths/angles with similar sulfonamides (e.g., N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide, C–S bond: 1.76–1.79 Å ).
Basic: Which spectroscopic techniques are critical for characterizing intermediates and the final product?
Methodological Answer:
- : Confirm regiochemistry of the thiophene ring (e.g., δ 6.8–7.2 ppm for aromatic protons) and sulfonamide linkage (δ 3.1–3.3 ppm for –SONH–) .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H] with <2 ppm error).
Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide analogs?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables. For antimicrobial activity, use the same bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to determine pharmacophore requirements .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to assess heterogeneity and publication bias .
Advanced: What methodologies are effective for studying this compound’s potential as a kinase inhibitor?
Methodological Answer:
- In Vitro Kinase Assays : Use ADP-Glo™ Kinase Assay with recombinant human kinases (e.g., EGFR, VEGFR2) at 10 µM ATP. Measure IC values via dose-response curves .
- Molecular Docking : Perform blind docking with AutoDock Vina using crystal structures from the PDB (e.g., 1M17 for EGFR). Prioritize binding poses with ΔG < -8 kcal/mol .
- Cellular Validation : Test anti-proliferative effects in HeLa or A549 cells using MTT assays. Correlate results with kinase inhibition data .
Basic: What in vitro models are suitable for preliminary evaluation of antimicrobial activity?
Methodological Answer:
- Bacterial Models : Gram-positive (S. aureus ATCC 29213) and Gram-negative (E. coli ATCC 25922) strains in Mueller-Hinton broth. Determine MIC via broth microdilution (CLSI guidelines) .
- Fungal Models : Candida albicans SC5314 in RPMI-1640 medium. Assess fungistatic/fungicidal activity at 24–48 hrs .
Advanced: How can regioselective functionalization of the thiophene ring be achieved during derivative synthesis?
Methodological Answer:
- Directed Ortho-Metalation : Use LTMP (lithium tetramethylpiperidide) at -78°C to install substituents at the 3-position of thiophene .
- Cross-Coupling : Apply Suzuki-Miyaura reactions with Pd(PPh) to introduce aryl/heteroaryl groups at the 5-methyl position .
- Protection/Deprotection : Temporarily block the 2-methoxy group with TBSCl during halogenation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
